Home > Products > Screening Compounds P69592 > 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid
2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid -

2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid

Catalog Number: EVT-4105454
CAS Number:
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid is not explicitly described in the provided papers, several papers detail the synthesis of related 2-(3,4-dimethoxyphenyl)ethylamine derivatives. These syntheses typically involve the following steps []:

  • Modification of the acyl group: Further modifications can be introduced to the acyl group to explore structure-activity relationships. For instance, replacing the phenylamino group with a carbamoyl group at different positions [].
  • Alkylation: Introducing alkyl groups on specific nitrogen atoms, such as the nitrogen of a benzamide group, to further modify the structure and potentially enhance activity [].
Mechanism of Action
  • Anti-ulcer activity: Studies on similar compounds suggest that their anti-ulcer activity might be linked to their ability to reduce gastric motility and secretion [, ]. This effect could be mediated by various mechanisms, such as influencing neurotransmitter activity or interacting with specific receptors involved in gastric function.
  • Interaction with ion channels: Some derivatives, like KT-362, have been shown to act as intracellular calcium antagonists, affecting contractile responses in vascular smooth muscle []. This suggests potential interactions with calcium channels, which are involved in various physiological processes.

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is a potent anti-ulcer drug. It demonstrated significant anti-ulcer activity in preventing water-immersion stress-induced gastric ulceration in rats when administered intraperitoneally. [] DQ-2511 also exhibited a dose-dependent decrease in gastric motility in dogs at intravenous doses of 5-50 mg/kg. [] Additionally, it reduced gastric emptying rates and gastric secretion in rats when administered orally and intraperitoneally, respectively. []

Relevance: DQ-2511 shares a core structure with 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, featuring the 3,4-dimethoxyphenyl)ethylamine moiety. Both compounds belong to the class of 2-(3,4-dimethoxyphenyl)ethylamine derivatives. Notably, DQ-2511 demonstrates the potential of this chemical class in developing anti-ulcer medications. []

Relevance: This compound, like 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, incorporates the 2-(3,4-dimethoxyphenyl)ethylamine unit within its structure. This structural similarity highlights the importance of this specific moiety for potential anti-ulcer activity within this class of compounds. []

KT-362 (5-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate)

Compound Description: KT-362 acts as a new intracellular calcium antagonist, effectively inhibiting contractile responses induced by norepinephrine and methoxamine in rabbit aorta. [] It also demonstrates partial inhibition of calcium-induced contractions in potassium-depolarized aorta pre-equilibrated in a calcium-free medium. [] Furthermore, KT-362 effectively inhibits residual responses to various agonists, including norepinephrine, methoxamine, and caffeine, in calcium-free mediums. []

Relevance: This compound exhibits a structural resemblance to 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, particularly through the presence of the 2-(3,4-dimethoxyphenyl)ethyl]amino group. This shared structural feature suggests a potential link between these compounds in terms of their pharmacological properties, specifically related to calcium antagonism and vasorelaxation. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing weak π-π interactions between the two benzene rings within its structure. [] The crystal structure further shows the formation of a two-dimensional network through O–H⋯O and O–H⋯(O,O) hydrogen bonds involving a water molecule. []

Relevance: Similar to 2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid, this compound incorporates the 2-(3,4-dimethoxyphenyl)ethyl group as a key structural component. While its biological activity is not mentioned in the provided abstract, its structural similarity suggests potential for shared pharmacological properties. []

Properties

Product Name

2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid

IUPAC Name

2-benzyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-26-18-9-8-16(13-19(18)27-2)10-11-22-20(23)14-17(21(24)25)12-15-6-4-3-5-7-15/h3-9,13,17H,10-12,14H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

LNSYHTUJWZZIST-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(CC2=CC=CC=C2)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(CC2=CC=CC=C2)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.